molecular formula C11H20ClNO4S B2847774 Ethyl 8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride CAS No. 2287343-91-1

Ethyl 8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride

Cat. No. B2847774
CAS RN: 2287343-91-1
M. Wt: 297.79
InChI Key: SAYYKGZGJQXYAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride” is a chemical compound with the molecular formula C11H20ClNO4S and a molecular weight of 297.8 g/mol . It is often referred to by its IUPAC name, ethyl 8-thia-1-azaspiro [4.5]decane-4-carboxylate 8,8-dioxide hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO4S.ClH/c1-2-16-10(13)9-3-6-12-11(9)4-7-17(14,15)8-5-11;/h9,12H,2-8H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Nonlinear Optical Material Development

A study by Kagawa et al. (1994) investigated the use of 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), a related compound, as a material for nonlinear optical devices. They demonstrated the second harmonic generation from the grown single crystal of APDA, revealing its suitability for application in nonlinear optical devices like frequency doublers of laser diodes in the blue region (Kagawa et al., 1994).

Medicinal Chemistry

Sabitov et al. (2020) reported a three-component condensation involving ethyl 1-R-2-phenyl-4,5-dihydro-4,5-dioxo-1H-pyrrole-3-carboxylates and acyclic enols to produce substituted ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates. These products are noted for their relevance in medicinal chemistry (Sabitov et al., 2020).

Stereochemical Studies

Pellegrini et al. (1997) synthesized and analyzed the stereochemical properties of ethyl l-thia-4-azaspiro[4.5]decane-3-carboxylates. They noted stereoselective reactions in the N-acylation of these compounds, significant for understanding molecular interactions and conformations in drug design (Pellegrini et al., 1997).

Mass Spectrometric Studies

Solomons (1982) conducted a mass spectrometric study on 1,4-dioxa-8-azaspiro[4.5]decane, providing insights into the fragment formation mechanisms in these types of compounds. This study is crucial for analytical techniques in chemistry and drug development (Solomons, 1982).

Supramolecular Chemistry

Graus et al. (2010) explored the supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, including ethyl-2,4dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate. They discussed the relationship between molecular and crystal structures, highlighting the role of substituents in supramolecular arrangements, essential in materials science and pharmaceutical research (Graus et al., 2010).

Dopamine Agonist Research

Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, evaluating them for dopamine agonist activity. This research contributes to the development of treatments for conditions like Parkinson's disease (Brubaker & Colley, 1986).

Anticancer Activity

Flefel et al. (2017) synthesized new 1-thia-azaspiro[4.5]decane derivatives and evaluated their anticancer activity against various cancer cell lines. Their research offers insights into potential new therapeutic compounds for cancer treatment (Flefel et al., 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

ethyl 8,8-dioxo-8λ6-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S.ClH/c1-2-16-10(13)9-3-6-12-11(9)4-7-17(14,15)8-5-11;/h9,12H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYYKGZGJQXYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNC12CCS(=O)(=O)CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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